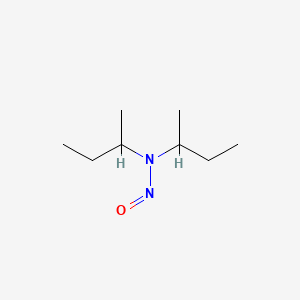
Potassium diethyl phosphate
Vue d'ensemble
Description
Potassium diethyl phosphate: is an organophosphorus compound with the chemical formula C4H10KO4P . It is a potassium salt of diethyl phosphate, which is a derivative of phosphoric acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mécanisme D'action
Target of Action
Potassium diethyl phosphate, also known as monopotassium phosphate (MKP), is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets two essential biochemical functions in the body:
- Phosphorus : In the form of organic and inorganic phosphate, phosphorus is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .
- Potassium : As the major cation of intracellular fluid, potassium is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle. It also plays a crucial role in the contraction of cardiac, skeletal, and smooth muscles, maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Mode of Action
The compound interacts with its targets by providing a source of phosphorus and potassium, as well as acting as a buffering agent . The phosphorus component is involved in various biochemical functions and metabolic reactions, influencing calcium levels, acid-base equilibrium, and renal excretion of hydrogen ions . The potassium component is essential for nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Biochemical Pathways
This compound affects several biochemical pathways. Under phosphorus deprivation, changes in sugar levels and their mobilization influence the expression of phosphorus starvation-inducible genes . Increased sugar repartitioning from shoot to root helps root growth and organic acids secretion, promoting phosphate uptake from the soil . Other metabolic changes such as lipid remodeling or phosphorus reallocation from older to younger leaves release phosphorus from its bound forms in the cell .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney . These ADME properties significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a source of phosphorus and potassium. It influences various metabolic and enzymatic reactions, modifies calcium levels, buffers acid-base equilibrium, and plays a primary role in the renal excretion of hydrogen ions . It also affects nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fertilizer can be affected by soil conditions . Additionally, the compound’s role in plant growth and development suggests that it may be influenced by factors such as light, temperature, and water availability
Analyse Biochimique
Cellular Effects
The specific cellular effects of Potassium diethyl phosphate are currently unknown. Phosphate ions are known to be vital for cellular function. They are involved in maintaining the pH and osmotic balance of the cell. They also play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
For instance, potassium and sodium are particularly affected at low temperatures, while phosphate is mainly affected at and above room temperature after 8 hours .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal modelsBoth deficiency and excess of phosphate can lead to health problems .
Metabolic Pathways
This compound likely participates in various metabolic pathways due to the presence of the phosphate group. Phosphate is involved in energy metabolism, such as ATP production, and also plays a role in the metabolism of carbohydrates, proteins, and fats .
Transport and Distribution
Phosphate ions are known to be transported across cell membranes by various transport proteins .
Subcellular Localization
Phosphate ions are found in various subcellular compartments, including the cytoplasm and mitochondria, where they participate in numerous cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with potassium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Diethyl phosphite is dissolved in water.
- Potassium hydroxide is added to the solution.
- The mixture is stirred and heated to facilitate the reaction.
- The resulting solution is then evaporated to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where diethyl phosphite and potassium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphoric acid and potassium hydroxide.
Esterification: It can react with alcohols to form diethyl phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions with halides to form different organophosphorus compounds.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Esterification: Alcohols and acid catalysts.
Substitution: Halides and base catalysts.
Major Products Formed:
Hydrolysis: Diethyl phosphoric acid and potassium hydroxide.
Esterification: Diethyl phosphate esters.
Substitution: Various organophosphorus compounds.
Applications De Recherche Scientifique
Chemistry: Potassium diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds. It is also employed in the study of phosphoryl transfer reactions.
Biology: In biological research, this compound is used to study the role of phosphorus-containing compounds in cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of phosphorus-containing drugs that can interact with specific biological targets.
Industry: In industrial applications, this compound is used as a flame retardant, plasticizer, and stabilizer in various materials. It is also employed in the production of specialty chemicals and agricultural products.
Comparaison Avec Des Composés Similaires
Diethyl phosphite: A precursor to potassium diethyl phosphate, used in similar reactions.
Potassium dihydrogen phosphate: Another potassium salt of phosphoric acid, used in different applications.
Triethyl phosphate: A related organophosphorus compound with different properties and uses.
Uniqueness: this compound is unique due to its specific combination of potassium and diethyl phosphate, which gives it distinct reactivity and applications compared to other phosphorus-containing compounds. Its ability to undergo various chemical reactions and its use in multiple fields make it a versatile and valuable compound.
Propriétés
Numéro CAS |
53971-30-5 |
|---|---|
Formule moléculaire |
C4H11KO4P |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
potassium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.K/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |
Clé InChI |
NTUUDNDNGVYHCB-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])OCC.[K+] |
SMILES canonique |
CCOP(=O)(O)OCC.[K] |
| 53971-30-5 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
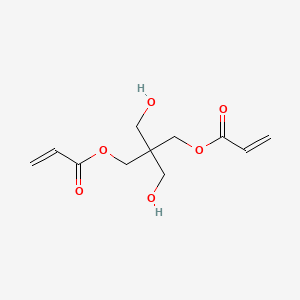
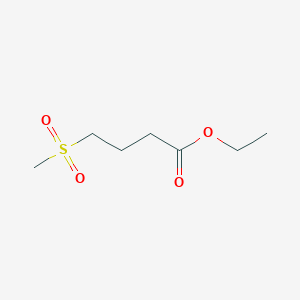

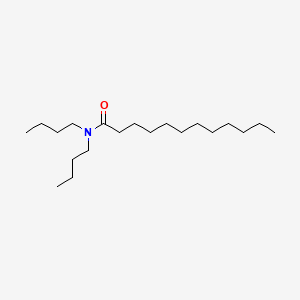





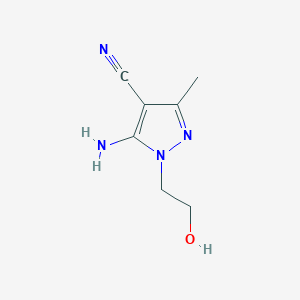

![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)
